molecular formula C17H17F3N2O3S B4383642 N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B4383642
M. Wt: 386.4 g/mol
InChI Key: ZFJYWEPIYQMHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of furan, pyrrolidine, and thiophene rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)9-15(23)22-7-1-4-12(22)13-5-6-14(26-13)16(24)21-10-11-3-2-8-25-11/h2-3,5-6,8,12H,1,4,7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJYWEPIYQMHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC(F)(F)F)C2=CC=C(S2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
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N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
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N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
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N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 5
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N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 6
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N-(furan-2-ylmethyl)-5-[1-(3,3,3-trifluoropropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide

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